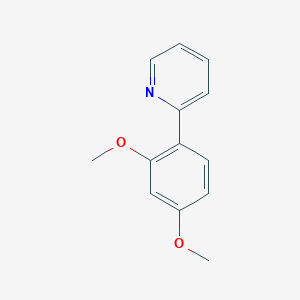

2-(2,4-Dimethoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCRXPISVHPSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445731 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-24-6 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyridine Based Chemical Scaffolds

Pyridine (B92270) and its derivatives are fundamental heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry and drug design. researchgate.netrsc.orgresearchgate.netenpress-publisher.com These nitrogen-containing ring systems are integral to numerous natural products and have been extensively incorporated into a wide array of therapeutic agents. researchgate.netnih.gov The adaptability of the pyridine scaffold allows for extensive chemical modifications, influencing the compound's biochemical potency, metabolic stability, and permeability. researchgate.net

2-(2,4-Dimethoxyphenyl)pyridine is a specific derivative where a 2,4-dimethoxyphenyl group is attached to the second position of the pyridine ring. This substitution pattern confers distinct electronic and steric properties upon the molecule. The presence of two methoxy (B1213986) groups on the phenyl ring, being electron-donating, can influence the reactivity and coordination properties of the compound.

Significance As a Precursor for Advanced Ligand Synthesis

Established Synthetic Pathways for this compound

The creation of the carbon-carbon bond between the pyridine and dimethoxyphenyl rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling Protocols for Aryl Pyridine Formation

The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for the synthesis of 2-arylpyridines, including this compound. This reaction typically involves the coupling of a pyridine halide, such as 2-bromopyridine, with an arylboronic acid, in this case, 2,4-dimethoxyphenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which is crucial as these substrates can be challenging to couple effectively. researchgate.net A fast protocol for creating 2-aryl-substituted pyridines utilizes an oxygen-promoted, ligand-free palladium(II) acetate (B1210297) catalyst in aqueous isopropanol. researchgate.net

Below is a table summarizing typical conditions for Suzuki coupling reactions to form 2-arylpyridines.

Table 1: Representative Conditions for Suzuki Coupling of 2-Halopyridines with Arylboronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | High | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Reflux | Good to Excellent | beilstein-journals.org |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 25 | Good | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | researchgate.net |

The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. youtube.com

Alternative C-C Cross-Coupling Strategies

While Suzuki coupling is prevalent, other cross-coupling methods can also be utilized for the synthesis of this compound. Nickel-catalyzed cross-coupling reactions, for instance, are effective for coupling chloropyridines with Grignard reagents. researchgate.net The synthesis of (2-methoxyphenyl)pyridines has been successfully achieved through the reaction of 2-methoxyphenylmagnesium bromide with the corresponding chloropyridines using a nickel catalyst. researchgate.net

Other synthetic strategies for forming substituted pyridines include:

Addition of Grignard reagents to pyridine N-oxides : This method, followed by treatment with acetic anhydride, yields 2-substituted pyridines. organic-chemistry.org

Visible light-promoted C-H arylation : This approach allows for the coupling of pyridines with anilines, which serve as aryl radical precursors via in-situ diazotization, under mild, room temperature conditions. scispace.com

Functionalization and Derivatization Strategies

Once synthesized, this compound can undergo further chemical transformations to generate a variety of derivatives with tailored properties.

Demethylation Reactions to Yield Pyridine-Phenolic Ligands

A crucial transformation of this compound is its demethylation to produce 2-(2-hydroxy-4-methoxyphenyl)pyridine and subsequently 2-(2,4-dihydroxyphenyl)pyridine. These pyridine-phenolic compounds are valuable ligands for the complexation of metal ions. researchgate.netlanl.gov

A refined two-step process has been developed that begins with a Suzuki coupling to form the methoxy-substituted biaryl, followed by demethylation. researchgate.netlanl.gov Heating the methoxy-substituted compound with pyridine hydrochloride (Py·HCl) at high temperatures (around 200 °C) without a solvent has been shown to be an effective method for achieving clean demethylation. researchgate.net This approach often results in better conversion and easier purification compared to other methods. researchgate.net Other reagents commonly used for the demethylation of phenolic ethers include boron tribromide (BBr₃), lithium aluminum hydride (LAH), and aluminum chloride (AlCl₃). google.com

Table 2: Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Pyridine hydrochloride (Py·HCl) | 200 °C, neat | Effective for complete demethylation | researchgate.net |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | Strong, often non-selective | google.com |

| Aluminum chloride (AlCl₃) | Various solvents | Lewis acid-mediated | google.com |

| 48% Hydrobromic acid | With phase transfer catalyst | Can be selective for p-alkoxy groups | google.com |

The resulting pyridine-phenolic ligands are amphoteric and possess unique spectroscopic properties that make them suitable for applications in chemical sensing. researchgate.netlanl.gov

Other Selective Functional Group Interconversions

Beyond demethylation, this compound can be subjected to various other functional group interconversions to create a diverse library of compounds. These transformations can target either the pyridine ring or the dimethoxyphenyl moiety. ub.edufiveable.meimperial.ac.uk

Functional group interconversions can include:

Oxidation : The pyridine nitrogen can be oxidized to an N-oxide, which can then be used in further substitution reactions. organic-chemistry.org

Reduction : The aromatic rings can be hydrogenated under specific catalytic conditions.

Electrophilic Substitution : While the pyridine ring is generally electron-deficient, the dimethoxyphenyl ring is activated towards electrophilic substitution due to the electron-donating methoxy (B1213986) groups.

Lithiation : Directed ortho-metalation can be a powerful tool. For the related 2-(2-methoxyphenyl)pyridine, lithiation has been shown to occur at the C6 position of the pyridine ring. researchgate.net This creates a nucleophilic site for the introduction of various electrophiles.

These interconversions are fundamental in organic synthesis for creating new molecular structures from readily available starting materials. imperial.ac.ukvanderbilt.eduyoutube.com

Purification and Isolation Techniques

The purification of this compound and its derivatives is a critical step to ensure high purity for subsequent reactions or applications. Standard techniques such as distillation, crystallization, and chromatography are commonly employed. masterorganicchemistry.com

For the pyridine-phenolic ligands derived from this compound, a particularly effective purification method involves an acid/base extraction protocol. researchgate.netlanl.gov This technique leverages the amphoteric nature of the ligands. By adjusting the pH of the aqueous solution, the compound can be selectively moved between an organic phase and an aqueous phase, leaving many impurities behind. This method can often circumvent the need for more laborious purification techniques like gradient column chromatography. researchgate.net

In cases where extraction is insufficient, column chromatography on silica (B1680970) gel is a reliable method for separating the desired product from reaction byproducts and starting materials. beilstein-journals.orgresearchgate.net The choice of eluent is critical and is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate.

Advanced Chromatographic Separations

Column chromatography is a primary method for the purification of this compound. This technique separates compounds based on their differential adsorption onto a stationary phase. For this particular compound, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating aromatic compounds.

The choice of mobile phase (eluent) is crucial for achieving good separation. A solvent system of ethyl acetate and hexane is frequently effective. The polarity of the eluent can be fine-tuned by adjusting the ratio of these two solvents to optimize the separation of the desired product from unreacted starting materials and byproducts. For instance, purification of structurally related pyrazolo[4,3-c]pyridines has been successfully achieved using an ethyl acetate/hexane gradient. umtm.cz

For analytical purposes and for isolating highly pure samples, High-Performance Liquid Chromatography (HPLC) can be utilized. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape.

| Parameter | Description |

| Technique | Column Chromatography |

| Stationary Phase | Silica Gel |

| Typical Mobile Phase | Ethyl Acetate / Hexane mixture |

| Detection Method | Thin-Layer Chromatography (TLC) with UV light |

Recrystallization and Acid/Base Extraction Protocols

Recrystallization is a purification technique based on the differences in solubility of the compound and impurities in a given solvent at different temperatures. The selection of an appropriate solvent is the most critical step. mt.com For this compound, solvents such as ethanol, methanol, or isopropyl alcohol could be suitable candidates, as related aryl-substituted pyridines and terpyridines have been successfully recrystallized from these alcohols. nih.govgoogle.com The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.

Acid/Base Extraction is a liquid-liquid extraction method that separates compounds based on their acidic or basic properties. wikipedia.org The pyridine ring in this compound contains a nitrogen atom with a lone pair of electrons, rendering the molecule basic. libretexts.org This basicity can be exploited for purification.

A typical acid/base extraction protocol would involve:

Dissolving the crude mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

Washing the organic solution with an aqueous acid solution (e.g., dilute hydrochloric acid). The basic pyridine nitrogen is protonated, forming a water-soluble pyridinium (B92312) salt which partitions into the aqueous layer.

Neutral impurities remain in the organic layer, which can be separated.

The aqueous layer containing the protonated product is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the pyridinium salt, regenerating the neutral this compound.

The purified product, now water-insoluble, is then extracted back into a fresh portion of an organic solvent.

Finally, the organic solvent is dried and evaporated to yield the purified compound. youtube.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. These principles can be applied to the synthesis of this compound to create more sustainable and efficient processes.

Green approaches to pyridine synthesis often focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. acs.org This method reduces energy consumption and can often be performed with less solvent.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like ethanol, water, or ionic liquids is a core principle of green chemistry. acs.orgresearchgate.net For instance, Suzuki-Miyaura couplings have been successfully performed in aqueous media. organic-chemistry.org

One-Pot Reactions: Designing a synthesis where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. acs.org A one-pot, multi-component reaction combining a pyridine precursor, an arylating agent, and a catalyst would be a highly efficient and green route to this compound.

Catalyst Efficiency and Reusability: Developing highly active catalysts that can be used in low loadings and can be recovered and reused is another key aspect. For example, nanoparticle catalysts are being explored for their high efficiency and ease of separation. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy. orgsyn.org A particularly green variation is direct C-H arylation, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. scispace.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Energy Efficiency | Use of microwave-assisted heating to reduce reaction times and energy consumption. acs.org |

| Safer Solvents | Employing ethanol or water as the reaction solvent instead of more hazardous options. acs.orgorganic-chemistry.org |

| Waste Prevention | Utilizing one-pot, multi-component reaction strategies to minimize intermediate workups and solvent waste. acs.org |

| Catalysis | Using highly efficient, recoverable, and reusable catalysts to reduce waste and cost. researchgate.net |

| Atom Economy | Favoring direct C-H arylation or efficient cross-coupling reactions to maximize the incorporation of starting materials into the final product. orgsyn.orgscispace.com |

Coordination Chemistry of Ligands Derived from 2 2,4 Dimethoxyphenyl Pyridine

Ligand Design Principles: N,O-Chelation Frameworks

The fundamental design of ligands based on 2-(2,4-dimethoxyphenyl)pyridine revolves around the formation of a robust N,O-chelation framework. This is achieved through the cooperative coordination of the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from one of the methoxy (B1213986) groups on the phenyl ring to a metal center. This chelation typically results in the formation of a thermodynamically stable five-membered metallacycle.

A key feature of this ligand design is the presence of a methoxy group at the ortho position of the phenyl ring. This positioning is crucial for cyclometalation, a process where a metal ion bonds directly to a carbon atom of the ligand, in this case, often involving the activation of a C-H bond of the methoxy group's methyl component. The methoxy group at the para position serves as an electron-donating group, which increases the electron density on the phenyl ring, thereby influencing the electronic characteristics of the resulting metal complex. cymitquimica.com

The inherent rigidity of the interconnected pyridine and phenyl rings creates a pre-organized structure that is ideal for chelation, minimizing the entropic cost of complex formation. This structural advantage, combined with the strong sigma-donating properties of the pyridine nitrogen and the cyclometalated carbon, contributes to the high stability of the resulting metal complexes. mdpi.com

Complexation with Transition and Main Group Metal Ions

The N,O-chelating capability of this compound and its derivatives allows for the formation of complexes with a broad spectrum of transition and main group metal ions.

Stoichiometric Complexes: The reaction of this compound with various metal precursors yields well-defined and stable stoichiometric complexes. For example, with palladium(II) salts, the ligand can undergo cyclometalation to form dimeric palladium complexes where the ligand acts as a bidentate N,C-donor. mdpi.com Similarly, stable cyclometalated complexes have been synthesized with other transition metals like ruthenium(II), rhodium(III), and iridium(III). rsc.orgresearchgate.net For instance, iridium(III) complexes based on the related 2-(2,4-difluorophenyl)pyridine (B1338927) have been synthesized and structurally characterized, demonstrating the versatility of the phenyl-pyridine scaffold. rsc.org

Catalytic Applications: The stability of the metal-ligand framework in these complexes makes them promising candidates for catalysis. Palladium complexes featuring pyridine-based ligands have been effectively used as catalysts in cross-coupling reactions such as the Suzuki–Miyaura and Heck reactions. nih.gov The electronic properties of the ligand, modulated by substituents like the dimethoxy groups, can significantly influence the catalytic activity of the metal center. nih.gov Furthermore, the introduction of a pyridine moiety into macrocyclic ligands has been shown to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes, with applications in C-C and C-O bond-forming reactions. unimi.it

A variety of analytical techniques are employed to elucidate the structures of metal complexes derived from this compound.

| Characterization Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms ligand coordination and cyclometalation through shifts in proton and carbon signals. rsc.orgnih.gov |

| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the pyridine and methoxy groups. nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines the precise mass and confirms the composition of the complex. nih.gov |

| Single-Crystal X-ray Diffraction | Offers definitive structural information, including bond lengths, angles, and coordination geometry. mdpi.comnih.gov |

| Elemental Analysis | Confirms the empirical formula of the synthesized complexes. mdpi.com |

| Molar Conductivity | Determines the electrolytic nature of the complexes in solution. jscimedcentral.comjchemlett.com |

| Thermal Analysis (TGA/DTA) | Investigates the thermal stability and decomposition behavior of the complexes. nih.govresearchgate.net |

These methods collectively provide a comprehensive understanding of the structure and bonding within these metal complexes. For example, X-ray diffraction has been instrumental in confirming the square-planar geometry of Pd(II) complexes and the octahedral geometry around other metal centers. mdpi.commdpi.com

Theoretical and Computational Studies of Ligand-Metal Interactions

Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for investigating the intricacies of ligand-metal interactions in these complexes.

DFT calculations are used to model the geometries of the complexes, which can then be validated against experimental data from X-ray crystallography. researchgate.net These computations provide detailed information about the molecular orbitals and the nature of the bonds between the ligand and the metal.

Analytical techniques derived from these calculations, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, can quantify the donor-acceptor interactions and characterize the electron density distribution within the complex. mdpi.com Such studies have been applied to related systems, like di-iron complexes with chelating nitrogen donor ligands, to understand the role of the ligand as an electron reservoir. mdpi.com DFT has also been used to study the electronic structure and orbital energies of Ni(II) complexes, with results showing good agreement with experimental UV-Vis spectra. researchgate.net

Computational chemistry provides significant insights into the mechanisms of complex formation, particularly the cyclometalation process. DFT calculations can map the potential energy surface of the reaction, helping to identify transition states and intermediates involved in the critical C–H bond activation step. nih.gov

For related cyclometalation reactions, such as those involving 2-arylpyridines with platinum(II), a photooxidative C-H addition mechanism has been postulated. nih.gov Theoretical studies on similar systems, like pyrazolate-stabilized rhodium(II) complexes, have also utilized DFT to understand their structure and bonding. nih.gov These computational investigations are vital for understanding the factors that govern the reaction pathways and for the rational design of new, more efficient synthetic strategies for these valuable complexes.

Applications and Advanced Studies of 2 2,4 Dimethoxyphenyl Pyridine Derived Systems

Catalysis Research

The pyridine (B92270) moiety serves as an effective ligand for a wide range of transition metals, and the substituents on the attached phenyl ring can be used to modulate the electronic and steric properties of the resulting metal complexes. This tunability is central to their application in catalysis.

Derivatives of 2-(2,4-dimethoxyphenyl)pyridine are primarily utilized as ligands in homogeneous catalysis, where they form well-defined, soluble metal complexes that actively participate in catalytic cycles. Research has demonstrated the synthesis of various metal complexes using structurally similar dialkoxyphenyl-pyridine ligands. For instance, palladium(II) and gold(III) complexes have been successfully prepared from isomeric bis(dialkoxyphenyl)pyridine ligands. The synthesis often involves a palladium-catalyzed coupling reaction between a dihalopyridine and an appropriately substituted boronic acid to form the ligand, which is then complexed with a metal salt.

In one synthetic approach, 2,6-dibromopyridine (B144722) is coupled with a dimethoxyphenyl boronic acid using a palladium catalyst. The resulting bis(dimethoxyphenyl)pyridine ligand can then be used to form complexes with other metals. Furthermore, related structures like N,N'-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarbothioamide have been employed as ligands for cobalt complexes investigated for the hydrogen evolution reaction (HER). These complexes demonstrate the versatility of the dimethoxyphenyl-pyridine framework in stabilizing different metals for various catalytic transformations.

Table 1: Examples of Metal Complexes with (Dimethoxyphenyl)pyridine-type Ligands

| Ligand Type | Metal Center | Synthetic Method | Application | Reference |

|---|---|---|---|---|

| bis-2,6-(dialkoxyphenyl)pyridine | Palladium(II) | Suzuki Coupling | Catalyst Precursor | |

| bis-2,6-(dialkoxyphenyl)pyridine | Gold(III) | Transmetalation from Hg(II) or Pd(II) | Catalyst Development | |

| N,N'-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarbothioamide | Cobalt(II) | Ligand Synthesis followed by Complexation | Hydrogen Evolution Reaction |

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For metal complexes derived from this compound, mechanistic studies often focus on the influence of the ligand's electronic and steric properties on the catalytic cycle. The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which increases the electron density on the metal center, potentially influencing its reactivity in steps like oxidative addition and reductive elimination.

Steric hindrance is another significant factor. In studies of related 2-phenylpyridine (B120327) complexes, steric factors were found to be critical in determining whether a reaction proceeds or fails. For example, attempts to react 2-(3,5-dimethoxyphenyl)pyridine with palladium acetate (B1210297) were unsuccessful, a result attributed to unfavorable steric hindrance that prevented the desired cyclometalation. This highlights how the position of the methoxy groups can dictate the geometric feasibility of intermediate structures within a catalytic cycle. Key mechanistic steps in palladium-catalyzed reactions, such as the oxidative addition of an aryl halide to a Pd(0) complex, are often rate-limiting and are heavily influenced by the steric and electronic nature of the supporting ligands.

Chemical Sensing and Detection Technologies

The ability of the pyridine nitrogen to coordinate with metal ions, combined with the photophysical properties of the aromatic system, makes this compound derivatives attractive candidates for the development of chemosensors.

The rational design of a chemosensor involves creating a molecule with a specific binding site (receptor) for a target analyte and a signaling unit (fluorophore or chromophore) that reports on the binding event. Pyridine-based systems are often designed to detect metal ions. The design principle involves coupling the pyridine unit, which acts as the binding site, to a fluorescent molecule.

While specific chemosensors based on this compound are not extensively documented, the principles are well-established from analogous structures. For example, derivatives of 2-(2'-hydroxyphenyl)pyridine, which are structurally similar, have been developed as "switch-on" fluorescent sensors for beryllium ions. The design of pyridine-based sensors often incorporates a binding pocket that provides geometric and electronic complementarity to the target ion. By modifying the substituents, a sensor can be made highly selective for a specific analyte, such as Cu²⁺, Fe³⁺, or Zn²⁺. The formation of a 1:1 complex between the sensor and the metal ion is a common design goal, which can be confirmed by methods like Job's plot analysis.

Table 2: Design Features of Pyridine-Based Chemosensors

| Sensor Core Structure | Target Analyte | Design Strategy | Signaling Unit | Reference |

|---|---|---|---|---|

| 2H-pyrrolo[3,4-c]pyridine | Fe³⁺/Fe²⁺ | Incorporation of a selective binding site | Pyrrolopyridine fluorophore | |

| Simple Pyridine Derivative | Cu²⁺ | Schiff base formation to create a binding pocket | Conjugated pyridine system | |

| Imidazo[1,2-a]pyridine (B132010) | Zn²⁺ | Rigid heterocyclic system with N-donor atoms | Imidazopyridine fluorophore |

Optical chemosensors signal the presence of an analyte through a change in their photophysical properties, such as color (colorimetric) or fluorescence (fluorometric). Several mechanisms are common in pyridine-based sensors.

Fluorescence Quenching: The fluorescence of the sensor is "turned off" upon binding the analyte. This is often observed with paramagnetic metal ions like Cu²⁺ and Fe³⁺, which can promote non-radiative decay pathways, or through a heavy-atom effect.

Fluorescence Enhancement: The sensor is non-fluorescent or weakly fluorescent but becomes highly fluorescent upon binding the analyte. A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion rigidifies the sensor's structure, reducing vibrational energy loss and increasing fluorescence quantum yield.

Intramolecular Charge Transfer (ICT): The sensor is designed with electron-donating and electron-accepting groups. Binding an analyte can alter the efficiency of ICT, leading to a significant shift in the absorption or emission wavelength. This can result in a color change or a ratiometric fluorescent response.

These mechanisms allow for the highly sensitive detection of analytes. For instance, a pyridine-based sensor for Cu²⁺ achieved a detection limit of 0.25 µM, while an imidazo[1,2-a]pyridine sensor for Zn²⁺ reached a limit of 6.8 x 10⁻⁸ M. Computational methods like Density Functional Theory (DFT) are often used to understand the electronic changes and confirm the sensing mechanism.

Table 3: Optical Sensing Properties of Pyridine-Based Chemosensors

| Sensor System | Analyte | Sensing Mechanism | Optical Change | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Pyrrolopyridine | Fe³⁺ | Fluorescence Quenching | Decrease in fluorescence intensity | ~10⁻⁷ M | |

| Pyridine Schiff Base | Cu²⁺ | Colorimetric & CHEF | Colorless to yellow; Fluorescence "turn-on" | 0.25 µM | |

| Imidazo[1,2-a]pyridine | Zn²⁺ | ICT & CHEF | Fluorescence enhancement & bathochromic shift | 6.8 x 10⁻⁸ M |

Materials Science and Device Development

Pyridine derivatives are a pivotal class of compounds in materials science, finding applications in electronics, photosensitizers, and other advanced functional materials. The combination of an electron-deficient pyridine ring and an electron-rich phenyl ring, such as the 2,4-dimethoxyphenyl group, creates an intrinsic donor-acceptor (D-A) structure. This architecture is highly sought after for organic electronic materials.

While specific device applications for this compound are still an emerging area of research, its structural motifs are relevant to materials used in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers. The D-A nature can facilitate efficient intramolecular charge transfer, a key process for light emission in OLEDs and for charge separation in solar cells or photocatalysis. The tunability of the electronic properties via the methoxy groups allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for matching energy levels in multilayer electronic devices to ensure efficient charge injection and transport.

Luminescent Materials and Electroluminescence Phenomena

Complexes derived from this compound, particularly with heavy metal centers like iridium(III), are at the forefront of research into luminescent materials. These materials are prized for their use in Organic Light-Emitting Diodes (OLEDs) due to their high phosphorescence quantum yields and tunable emission colors. nih.govnih.gov

The 2-phenylpyridine (ppy) framework is a classic cyclometalating ligand that, when coordinated to iridium(III), forms highly stable and luminescent complexes. researchgate.netmdpi.com The introduction of substituents onto this framework is a key strategy for tuning the material's photophysical properties. rsc.orgpeeref.com The electron-donating methoxy groups (-OCH₃) at the 2- and 4-positions of the phenyl ring in this compound play a significant role in modifying the electronic structure of the resulting complexes. These groups tend to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), which is typically located on the iridium center and the phenyl ring of the ligand. nih.gov This change reduces the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), which is generally centered on the pyridine moiety.

This modification of the energy gap directly influences the emission wavelength. A smaller energy gap results in a red-shift of the emission. For instance, iridium complexes with methoxy-substituted phenylpyridine ligands often exhibit emission in the green to orange-red region of the spectrum. peeref.comhku.hk The general structure of such heteroleptic iridium(III) complexes involves two cyclometalated this compound ligands and one ancillary ligand, often a bidentate N^N ligand like 2,2'-bipyridine, in a distorted octahedral geometry. mdpi.comnih.gov

The luminescence arises from a triplet excited state, typically a mix of metal-to-ligand charge transfer (³MLCT) and intraligand (³IL) character. hku.hk The high quantum efficiency of these phosphorescent emitters is due to the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates the formally spin-forbidden radiative decay from the triplet state. nih.gov Research has shown that such complexes can achieve high photoluminescence quantum yields (PLQYs), sometimes exceeding 80%, making them exceptionally efficient for electroluminescence applications in OLEDs. nih.govhku.hk

| Complex Type | Substituent Effect (relative to ppy) | Typical Emission Max (λ_em) | Photoluminescence Quantum Yield (Φ_p) | Ref. |

| [Ir(ppy-R)₂(N^N)]⁺ | Electron-donating (-OMe) | 530 - 640 nm | 25 - 80% | hku.hk |

| (ppy-R)₂Ir(acac) | Electron-donating (-MeO) | Green-Yellow | High | peeref.com |

| [Ir(ppy)₂(di-pyridylamine)]⁺ | - | 478 - 481 nm (Blue) | - | nih.gov |

| [Ir(atl)₂(N^N)]⁺ | Aryl-1-benzyl-1H-1,2,3-triazoles | Yellow to Sky Blue | 25 - 80% | nih.gov |

Note: This table presents representative data for iridium complexes with substituted 2-phenylpyridine type ligands to illustrate the effects of substituents on photophysical properties. ppy-R denotes a substituted 2-phenylpyridine ligand, N^N is a diimine ancillary ligand, and acac is acetylacetone.

Fabrication and Performance of Magnetic Devices

While direct fabrication of magnetic devices using this compound is not yet widely documented, its structural motifs are highly relevant to the design of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature. researchgate.netchemistryviews.org This behavior makes them potential candidates for applications in high-density information storage and spintronics. researchgate.net

The performance of an SMM is critically dependent on the coordination environment of the central metal ion, which is dictated by the surrounding ligands. The ligands influence the magnetic anisotropy of the complex, which is essential for creating a significant energy barrier to the reversal of magnetization (Ueff). chemistryviews.orgresearchgate.net Nitrogen-containing heterocyclic ligands, including pyridine derivatives, are frequently used to construct SMMs. For example, ligands like 2-(hydroxymethyl)pyridine and pyridine-2,6-dimethanol have been successfully incorporated into manganese-based SMMs. researchgate.net

A ligand such as this compound can coordinate to a metal ion (typically a lanthanide like dysprosium(III) or a transition metal like manganese(III) or iron(III)) through its nitrogen atom. The specific arrangement and electronic properties of the ligand field can induce the large magnetic anisotropy required for SMM behavior. Lanthanide ions are particularly favored for creating SMMs with high energy barriers due to their large, unquenched orbital angular momentum. chemistryviews.org The interaction between the metal ion and the ligand field is paramount in determining the magnetic properties of the resulting complex. Although challenges remain in achieving high operating temperatures, the rational design of ligands is a primary strategy for advancing the field of molecular magnetism. berkeley.eduuni-bielefeld.de

| Component | Role in Single-Molecule Magnets | Examples of Ions/Ligands | Ref. |

| Metal Ion | Provides the source of unpaired electrons and magnetic moment. | Dy(III), Tb(III), Mn(III), Fe(III), Co(II) | chemistryviews.orgresearchgate.net |

| Ligand | Creates a specific crystal field environment that generates high magnetic anisotropy. | Pyridine derivatives, Schiff bases, cyanide, alkoxides, amides | researchgate.netchemistryviews.org |

| Magnetic Property | An energy barrier (Ueff) to magnetization reversal, leading to slow magnetic relaxation. | Ueff can range from a few to over 1500 cm-1. | uni-bielefeld.de |

Note: This table provides a general overview of the components and principles of Single-Molecule Magnets to contextualize the potential role of this compound.

Energy-Related Applications

The exceptional luminescent properties of systems derived from this compound also translate into significant potential for energy-related applications. The primary example is their use as phosphorescent emitters in OLEDs, which represents a key technology in energy-efficient lighting and displays. By converting electrical energy into light with high efficiency, these materials contribute to reducing power consumption compared to conventional lighting technologies. nih.gov

Beyond lighting, complexes based on 2-phenylpyridine derivatives are being explored for applications in energy conversion, specifically in solar cells. mdpi.com In technologies such as dye-sensitized solar cells (DSSCs), a molecular sensitizer (B1316253) (the dye) is responsible for absorbing sunlight and injecting an electron into a semiconductor material to generate a current. The properties that make iridium complexes with ligands like this compound excellent for OLEDs—namely, strong absorption of light and efficient charge transfer characteristics—are also highly desirable for photosensitizers in solar cells. The ability to tune the absorption spectrum by modifying the ligand structure allows for the optimization of light harvesting across the solar spectrum.

Advanced Characterization Methodologies for 2 2,4 Dimethoxyphenyl Pyridine and Its Derivatives

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of 2-(2,4-Dimethoxyphenyl)pyridine.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of information. The aromatic protons on the pyridine (B92270) and dimethoxyphenyl rings typically appear in the downfield region (δ 6.5-8.7 ppm). For the 2-(2,4-dimethoxyphenyl) substituent, the proton at the 6'-position is expected to show a doublet, while the protons at the 3'- and 5'-positions will also exhibit characteristic splitting patterns. The methoxy (B1213986) groups (-OCH₃) will present as sharp singlets, typically in the range of δ 3.8-4.0 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Pyridine-H3 | ~7.2-7.4 | ~120-122 |

| Pyridine-H4 | ~7.7-7.9 | ~136-138 |

| Pyridine-H5 | ~7.1-7.3 | ~122-124 |

| Pyridine-H6 | ~8.6-8.8 | ~149-151 |

| Phenyl-H3' | ~6.5-6.7 | ~98-100 |

| Phenyl-H5' | ~6.5-6.7 | ~105-107 |

| Phenyl-H6' | ~7.9-8.1 | ~130-132 |

| Methoxy (-OCH₃) | ~3.8-3.9 (3H, s), ~3.9-4.0 (3H, s) | ~55-56 |

| Pyridine-C2 | - | ~157-159 |

| Phenyl-C1' | - | ~120-122 |

| Phenyl-C2' | - | ~160-162 |

| Phenyl-C4' | - | ~161-163 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the molecular formula. mdpi.com For this compound (C₁₃H₁₃NO₂), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of 215.0946. The observation of this peak, along with its characteristic isotopic pattern, confirms the molecular formula.

Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecule. The resulting fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of a methyl group (-CH₃) from a methoxy substituent, the loss of a methoxy group (-OCH₃), or cleavage of the bond between the pyridine and phenyl rings.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) excites the molecule into higher vibrational states. The frequencies of these vibrations are characteristic of specific functional groups and bond types within the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-H stretching of the methoxy groups (around 2850-2950 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the aryl ether linkages (typically strong bands around 1250 cm⁻¹ and 1040 cm⁻¹). aps.orgresearchgate.netnih.gov The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| Aromatic C=C and C=N Stretch | 1600-1400 | Strong to Medium |

| C-O-C Asymmetric Stretch (Aryl Ether) | ~1250 | Strong (IR) |

| C-O-C Symmetric Stretch (Aryl Ether) | ~1040 | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong (IR) |

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum due to π→π* and n→π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The dimethoxyphenyl group, being an electron-donating substituent, is expected to cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted 2-phenylpyridine (B120327).

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. If this compound or its derivatives are fluorescent, the emission spectrum can provide further insights into their electronic structure and excited-state properties. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important characteristic of a fluorescent molecule.

Diffraction Techniques

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. nih.gov This technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. uchicago.edumdpi.com

A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyridine and dimethoxyphenyl rings. researchgate.net Intermolecular interactions, such as hydrogen bonding or π-π stacking, that are responsible for the packing of the molecules in the crystal lattice can also be identified. researchgate.net

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information about the crystal structure, phase purity, and crystallite size of a sample. rigaku.comyoutube.comyoutube.com In the context of this compound and its derivatives, PXRD is instrumental in confirming the formation of the desired crystalline phase and identifying any polymorphic forms. rigaku.com

The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure. youtube.comnist.gov Analysis of the peak positions and intensities allows for the determination of the unit cell parameters. For instance, in a study of a related pyridine derivative, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine (pdhtpy), PXRD was used in conjunction with Rietveld refinement to determine the weight fractions of the two components in a mixture and their respective crystallographic densities. mdpi.com The refined lattice parameters for pdhtpy in the triclinic space group P 1 – were a = 6.204(1) Å, b = 8.379(1) Å, c = 16.168(2) Å, α = 85.57(2)°, β = 82.98(1)°, and γ = 85.73(2)°. mdpi.com

Similarly, the crystal structure of 2-(2′,4′-diphenylsulfonylbenzyl)pyridine was determined to be triclinic with space group P1. researchgate.net The unit cell parameters were found to be a = 10.319(4) Å, b = 10.275(7) Å, c = 11.31(1) Å, α = 103.01(2)°, β = 96.40(2)°, and γ = 64.37(3)°. researchgate.net Such data is crucial for understanding the solid-state packing and intermolecular interactions within the crystal lattice.

Table 1: Representative Crystallographic Data from Powder X-ray Diffraction

| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine (pdhtpy) | Triclinic | P 1 – | a = 6.204(1) Å, b = 8.379(1) Å, c = 16.168(2) Å, α = 85.57(2)°, β = 82.98(1)°, γ = 85.73(2)° | mdpi.com |

| 2-(2′,4′-Diphenylsulfonylbenzyl)pyridine | Triclinic | P1 | a = 10.319(4) Å, b = 10.275(7) Å, c = 11.31(1) Å, α = 103.01(2)°, β = 96.40(2)°, γ = 64.37(3)° | researchgate.net |

| 4′-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane | Monoclinic | P21 | a = 6.4320 (2) Å, b = 9.3645 (3) Å, c = 13.6070 (5) Å, β = 101.868 (2)° | researchgate.net |

This table presents a selection of crystallographic data for pyridine derivatives to illustrate the type of information obtained from PXRD studies.

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of this compound and its derivatives. acs.orgnih.govresearchgate.net CV provides information on the oxidation and reduction potentials of a molecule, the stability of the redox species, and the kinetics of electron transfer reactions. mdpi.com

In a typical CV experiment, the potential is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting voltammogram displays peaks corresponding to redox events. For example, studies on pyridine-based fluorescent dyes have utilized CV to determine their oxidation and reduction potentials. beilstein-journals.org For a series of (D–π–)2A fluorescent dyes, reversible oxidation waves were observed, indicating stable oxidation-reduction processes. beilstein-journals.org

The introduction of different substituents onto the pyridine ring can significantly alter the electrochemical properties. mdpi.com Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. mdpi.com This principle is fundamental in designing molecules with specific electrochemical behaviors for applications such as organic electronics and redox flow batteries. mdpi.com For instance, in a study of pyridine-based ruthenium complexes, CV was used to determine the HOMO and LUMO energy levels, which were found to be in the range of (-5.51)–(-5.52) eV and (-3.04)–(-3.07) eV, respectively. researchgate.net

Table 2: Illustrative Electrochemical Data from Cyclic Voltammetry

| Compound/Derivative | Oxidation Potential (Epa) vs. Fc/Fc+ | Reduction Potential (Epc) vs. Fc/Fc+ | Solvent/Electrolyte | Reference |

| OUY-2 (Pyridine-based dye) | 0.42 V | 0.35 V | DMF / 0.1 M Bu4NClO4 | beilstein-journals.org |

| OUK-2 (Pyrazine-based dye) | 0.42 V | 0.35 V | DMF / 0.1 M Bu4NClO4 | beilstein-journals.org |

| OUJ-2 (Triazine-based dye) | 0.45 V | 0.36 V | DMF / 0.1 M Bu4NClO4 | beilstein-journals.org |

| Cobalt(II)-radical complex 3a | > -0.61 V (for mono-cation formation) | Not specified | Not specified | rsc.org |

This table provides examples of electrochemical data for related heterocyclic compounds to demonstrate the parameters obtained from CV analysis.

Thermal Analysis Methods

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of this compound and its derivatives. netzsch.comnih.govnih.gov

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, thermal stability, and the composition of multi-component systems. netzsch.comcatsci.com For example, TGA can reveal the temperature at which a compound begins to degrade, which is a critical parameter for its processing and application. catsci.com The thermal degradation of organometallic compounds, for instance, often proceeds through specific pathways like β-hydride elimination. catsci.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine transition temperatures such as melting points, glass transitions, and crystallization temperatures, as well as the enthalpies of these transitions. netzsch.comnih.gov DSC is particularly useful for identifying and characterizing different polymorphic forms of a compound, as each form will exhibit a unique thermal profile. rigaku.com For example, the DSC curve of arbidol (B144133) hydrochloride showed a complex series of endothermic peaks corresponding to dehydration and other phase transformations. nih.gov

Table 3: Representative Thermal Analysis Data

| Compound/Derivative | Technique | Key Observation | Temperature (°C) | Reference |

| Polymethacrylmethylimide (PMMI) | DSC | Glass Transition (Tg) | 175.8 | netzsch.com |

| Polymethacrylmethylimide (PMMI) | TGA | Onset of Mass Loss | ~260 | netzsch.com |

| Arbidol Hydrochloride | DSC | Endothermic Peaks (Dehydration) | 114.46 and 131.48 | nih.gov |

| Ketoprofen | DSC | Melting Point | 93.3 | nih.gov |

| Metoprolol Tartrate | TGA | Onset of Degradation (in Nitrogen) | 155 | nih.gov |

This table presents examples of thermal data for various organic compounds to illustrate the information obtained from TGA and DSC analyses.

Future Directions and Emerging Research Avenues

Development of Novel Functionalized Derivatives

The inherent structure of 2-(2,4-Dimethoxyphenyl)pyridine offers multiple sites for chemical modification, paving the way for the creation of a diverse library of novel functionalized derivatives. The pyridine (B92270) ring and the dimethoxyphenyl moiety can be targeted for various chemical transformations to modulate the compound's electronic, steric, and physicochemical properties.

Future research could focus on introducing a range of substituents at different positions on both aromatic rings. For instance, the incorporation of electron-donating or electron-withdrawing groups could fine-tune the molecule's electronic characteristics, which is crucial for applications in materials science and medicinal chemistry. The synthesis of derivatives bearing reactive functional groups, such as halogens, boronic esters, or amines, would provide valuable building blocks for further elaboration and conjugation to other molecules of interest.

A key strategy in developing these derivatives will be the application of modern synthetic methodologies. Techniques like C-H activation could offer a direct and atom-economical approach to functionalize the pyridine and phenyl rings, minimizing the need for pre-functionalized starting materials. nih.gov

Exploration of New Catalytic Paradigms

Pyridine-containing molecules are well-established as effective ligands in transition metal catalysis. The nitrogen atom of the pyridine ring in this compound can act as a coordinating site for a variety of metal centers. The dimethoxyphenyl substituent can influence the catalytic activity by modifying the steric and electronic environment of the metal complex.

An important avenue for future research is the synthesis and characterization of metal complexes of this compound and its derivatives. These complexes could be screened for their catalytic activity in a wide range of organic transformations, including cross-coupling reactions, oxidation, and reduction processes. nih.govrsc.org The systematic variation of the substituents on the pyridine and phenyl rings would allow for the rational design of catalysts with enhanced activity, selectivity, and stability. Furthermore, the potential for this compound to act as a bidentate ligand, possibly involving one of the methoxy (B1213986) oxygen atoms, could lead to the discovery of novel catalytic systems with unique reactivity.

Integration into Multicomponent Systems and Supramolecular Assemblies

The structural features of this compound make it an attractive candidate for incorporation into more complex molecular architectures, such as multicomponent systems and supramolecular assemblies. The pyridine nitrogen atom can participate in hydrogen bonding and metal coordination, while the aromatic rings can engage in π-π stacking interactions.

Future investigations could explore the use of this compound as a building block in the self-assembly of discrete metallacycles, coordination polymers, and metal-organic frameworks (MOFs). mdpi.com The design of derivatives with specific functionalities could enable the construction of materials with tailored properties, such as porosity for gas storage or separation, or specific recognition sites for sensing applications. Research into the supramolecular chemistry of related bipyridine and terpyridine systems has demonstrated the potential for creating intricate and functional architectures. researchgate.netnih.govcymitquimica.com

Sustainable Synthesis and Application Strategies

In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes to this compound and its derivatives is a critical area for future research. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Q & A

(Basic) What are the optimal synthetic routes for preparing 2-(2,4-Dimethoxyphenyl)pyridine, and what critical reaction parameters influence yield?

Methodological Answer:

The synthesis of this compound derivatives typically involves electrophilic aromatic substitution (EAS) or coupling reactions. For example, analogous compounds like 2-(2,4-Dinitrobenzyl)pyridine are synthesized via EAS using nitration agents under controlled conditions . Key parameters include:

- Catalysts/Reagents : Use of Lewis acids (e.g., HNO₃/H₂SO₄ for nitration) or palladium catalysts for cross-coupling reactions.

- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity in substitution reactions .

- Temperature Control : Reactions often proceed at 0–40°C to minimize side products .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (e.g., 99% purity achieved via gradient elution) .

(Basic) How can spectroscopic and chromatographic techniques confirm the structural identity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching of methoxy groups at ~1250 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- Thin-Layer Chromatography (TLC) : Verifies reaction progress and purity using silica gel plates with UV visualization .

- Elemental Analysis : Confirms molecular formula (e.g., C₁₃H₁₃NO₂ for derivatives) .

(Advanced) What computational strategies are used to predict the biological activity and toxicity of this compound derivatives?

Methodological Answer:

- GUSAR-Online : Predicts acute toxicity (e.g., LD₅₀ values) via QSAR models trained on structural descriptors like molecular weight and polar surface area .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and photochromic behavior .

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity) .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

(Advanced) How do the electron-donating methoxy groups influence the reactivity of this compound in photochemical or catalytic reactions?

Methodological Answer:

- Electronic Effects : Methoxy groups activate the aromatic ring via resonance, directing electrophilic substitution to the para position .

- Photochromic Behavior : UV exposure induces reversible structural changes (e.g., nitro group isomerization), studied via UV-Vis spectroscopy .

- Catalytic Applications : Methoxy-substituted pyridines act as ligands in transition-metal catalysts (e.g., Pd complexes for cross-coupling), with steric and electronic effects quantified using Hammett constants .

(Advanced) How can researchers resolve contradictions in reported synthetic yields or characterization data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent purity, catalyst batch) .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and detect impurities .

- Controlled Studies : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical variables .

- Data Cross-Validation : Compare NMR/IR spectra with computational simulations (e.g., Gaussian-calculated spectra) .

(Advanced) What methodologies are employed to study the photochemical properties of this compound, and how do they inform material science applications?

Methodological Answer:

- UV-Vis Spectroscopy : Tracks absorbance changes during photoisomerization (e.g., λmax shifts from 300 nm to 450 nm under UV) .

- Time-Resolved Fluorescence : Measures excited-state lifetimes to assess photostability .

- Theoretical Modeling : DFT calculations predict charge-transfer states and excited-state geometries .

- Applications : Photochromic properties enable use in optical switches or photo-recording media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.